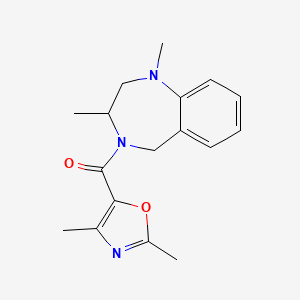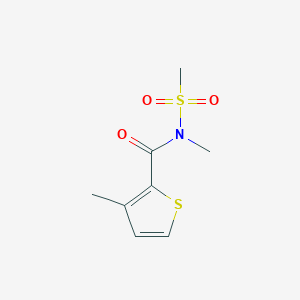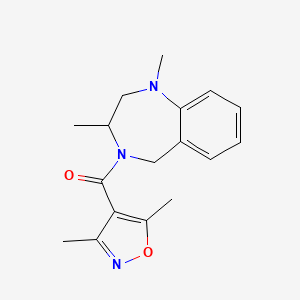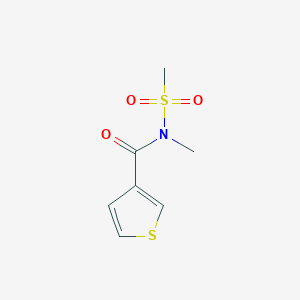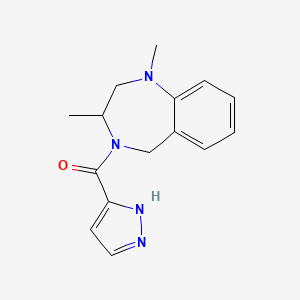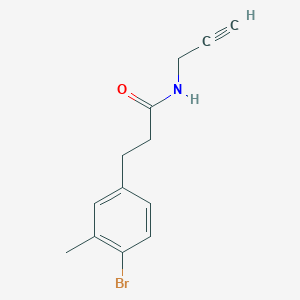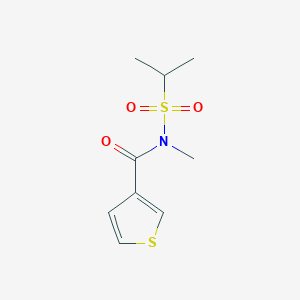
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide (known as MPST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPST is a selective inhibitor of the enzyme cystathionine gamma-lyase (CSE), which plays a crucial role in the regulation of hydrogen sulfide (H2S) production in the body.
Wissenschaftliche Forschungsanwendungen
MPST has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and inflammation. N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide is known to play a role in the production of H2S, which has been shown to have anti-inflammatory, anti-cancer, and cytoprotective effects. MPST, as a selective inhibitor of this compound, has the potential to modulate H2S levels and provide therapeutic benefits in these diseases.
Wirkmechanismus
MPST works by selectively inhibiting the activity of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which is responsible for the production of H2S. H2S is a gasotransmitter that has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and cytoprotective effects. By inhibiting this compound, MPST reduces the production of H2S, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
MPST has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that MPST can reduce H2S levels in the blood and tissues, which can have downstream effects on various physiological processes. MPST has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent. MPST has also been shown to have cytoprotective effects in animal models of myocardial infarction and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPST in lab experiments is its selectivity for N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which allows for precise modulation of H2S levels. MPST has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using MPST is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MPST. One area of interest is the development of more potent and selective inhibitors of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which can provide greater therapeutic benefits. Another area of research is the investigation of the role of H2S in various diseases and the potential therapeutic applications of modulating H2S levels. Additionally, the development of animal models that mimic human diseases can provide valuable insights into the efficacy and safety of MPST in various diseases.
Synthesemethoden
The synthesis of MPST involves a multi-step process that begins with the reaction of 3-bromothiophene with methyl isopropyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methylpropan-2-amine to form the final product, MPST. The yield of MPST can be improved by using an excess of the amine reagent and optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-4-5-14-6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPWNPMDRIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


